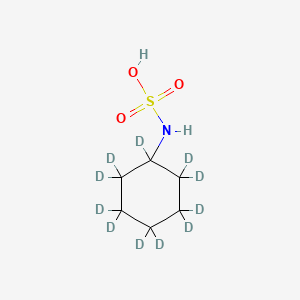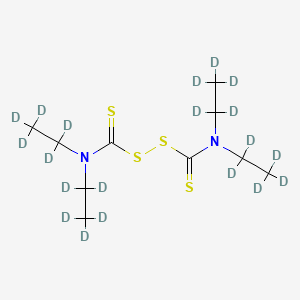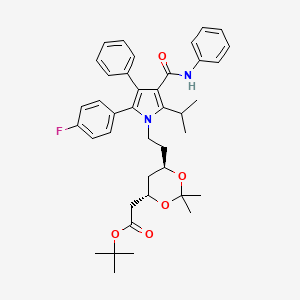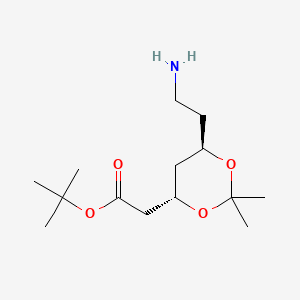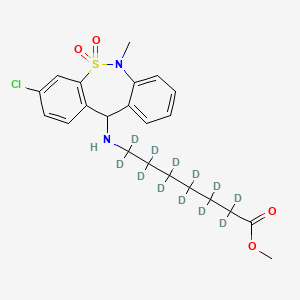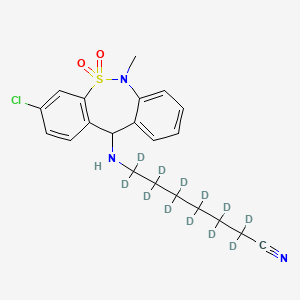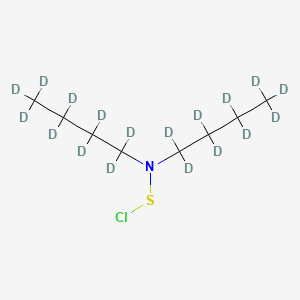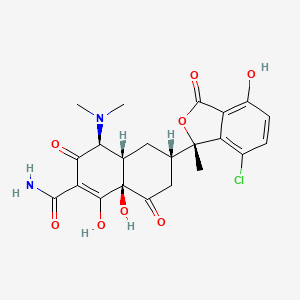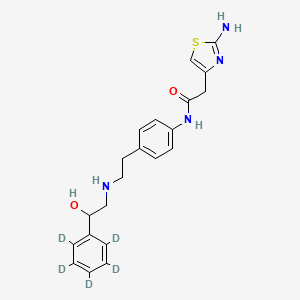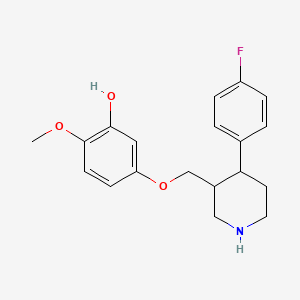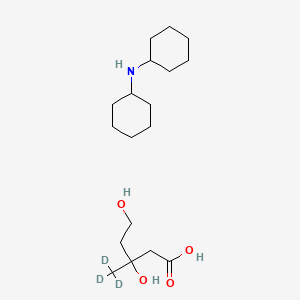
D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt: is a labeled compound used primarily in biochemical research. It is a derivative of mevalonic acid, which is a key intermediate in the biosynthesis of cholesterol and other isoprenoids. The compound is often used in studies involving metabolic pathways and enzyme mechanisms due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt typically involves the deuteration of mevalonic acid followed by its conversion to the dicyclohexylamine salt. The process begins with the introduction of deuterium atoms into the mevalonic acid molecule, which can be achieved through various deuteration techniques. The deuterated mevalonic acid is then reacted with dicyclohexylamine to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in studies of metabolic pathways and enzyme mechanisms.
Biology: Helps in tracing the biosynthesis of cholesterol and other isoprenoids in biological systems.
Medicine: Utilized in research on cholesterol-lowering drugs and their mechanisms of action.
Industry: Employed in the production of labeled compounds for various industrial applications, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt involves its role as a precursor in the biosynthesis of cholesterol. The compound is incorporated into metabolic pathways where it undergoes enzymatic transformations. The deuterium labeling allows researchers to trace its incorporation and transformation within these pathways, providing insights into the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Mevalonic Acid: The non-labeled form of the compound, used in similar research applications.
Mevalonic Acid Lactone: A lactone form of mevalonic acid, also used in biochemical studies.
Deuterated Isoprenoids: Other deuterium-labeled compounds used in the study of isoprenoid biosynthesis.
Uniqueness: D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt is unique due to its stable isotope labeling, which provides a distinct advantage in tracing and studying metabolic pathways. The deuterium atoms act as markers, allowing for precise tracking of the compound’s transformation and incorporation into various biochemical processes.
Propriétés
IUPAC Name |
N-cyclohexylcyclohexanamine;3,5-dihydroxy-3-(trideuteriomethyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C6H12O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(10,2-3-7)4-5(8)9/h11-13H,1-10H2;7,10H,2-4H2,1H3,(H,8,9)/i;1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKUKHIZWLYMEF-SVLQTQOOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)(CC(=O)O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCO)(CC(=O)O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
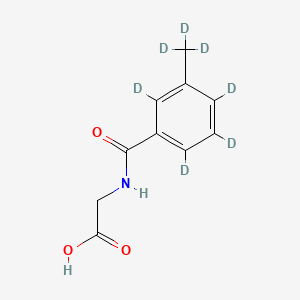

![1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3](/img/structure/B565015.png)
